tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824073
InChI: InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-13(4)6-7-14(15,5)9-10(16)8-13/h6-9H2,1-5H3
SMILES: CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC13824073

Molecular Formula: C14H23NO3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
IUPAC Name tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-13(4)6-7-14(15,5)9-10(16)8-13/h6-9H2,1-5H3
Standard InChI Key GKPPXGZKWBBPHC-UHFFFAOYSA-N
SMILES CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C
Canonical SMILES CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, delineates its core structure:

  • A bicyclo[3.2.1]octane skeleton with an oxygen atom at position 3 (keto group) and a nitrogen atom at position 8 .

  • Substituents include a tert-butyl carbamate group at the nitrogen and methyl groups at positions 1 and 5 .

The SMILES notation (CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C) and InChIKey (GKPPXGZKWBBPHC-UHFFFAOYSA-N) further specify its stereoelectronic configuration .

Physicochemical Properties

Key characteristics are summarized below:

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₃
Molecular Weight253.34 g/mol
Purity≥97%
Storage ConditionsRoom temperature

The compound’s bicyclic framework likely confers moderate rigidity, influencing its solubility and reactivity. The tert-butyl carbamate group enhances stability, making it suitable for synthetic intermediates .

Synthesis and Manufacturing

SupplierPurityStorageCAS Number
AK Scientific97%Room temperature1637577-07-1
PharmaBlock SciencesNot specifiedNot specified1637577-07-1

Suppliers emphasize that the compound is strictly for research and development, excluding human, veterinary, or industrial applications .

Applications in Research

Chemical Biology

The Boc group facilitates temporary amine protection, enabling selective functionalization in multi-step syntheses. For example:

  • Peptide mimetics: Incorporating bicyclic motifs to stabilize secondary structures.

  • Enzyme inhibitors: Exploiting the ketone group for covalent binding to active sites .

Analytical and Characterization Data

Spectroscopic Profiles

While experimental spectra are unavailable, predicted data include:

  • IR: Strong absorption near 1700 cm⁻¹ (C=O stretch of carbamate and ketone).

  • NMR: Distinct signals for tert-butyl (δ ~1.4 ppm) and methyl groups (δ ~1.2 ppm) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, given the compound’s moderate polarity .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacological profiling: No data exist on bioavailability, toxicity, or target binding.

  • Synthetic optimization: Scalable routes and enantioselective methods remain unexplored .

Comparative Analysis

Compared to tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , the 3-oxo derivative exhibits greater electrophilicity, potentially enhancing reactivity in Michael additions or condensations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator